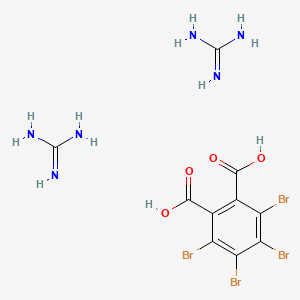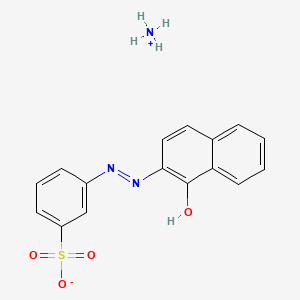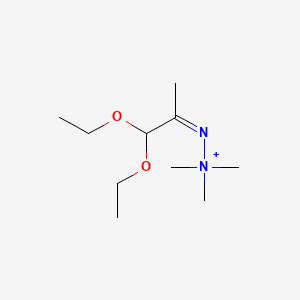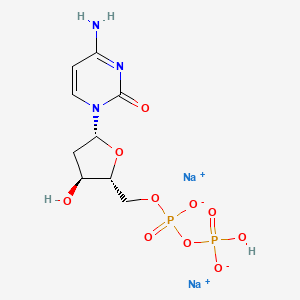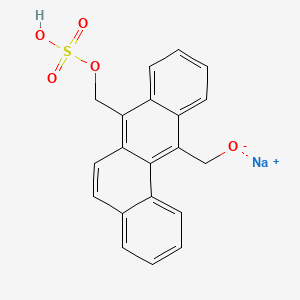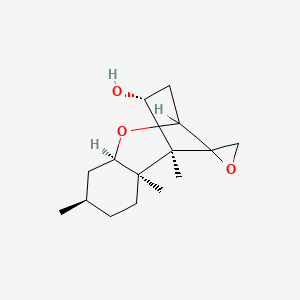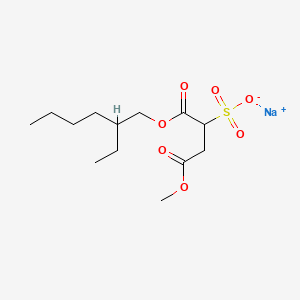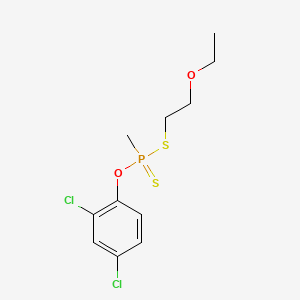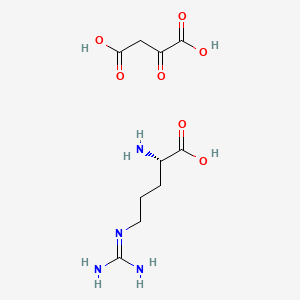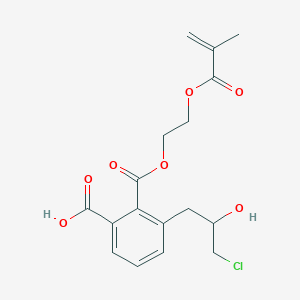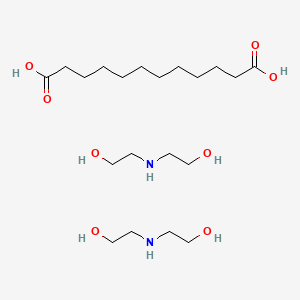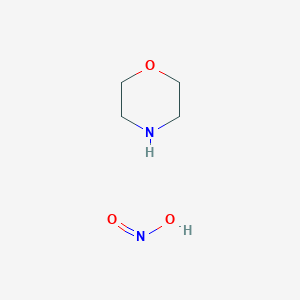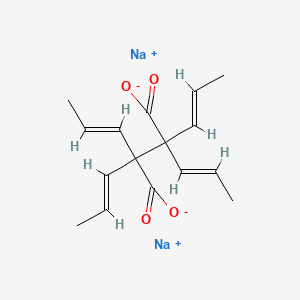
Disodium (tetrapropenyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (tetrapropenyl)succinate is a synthetic compound widely used in various industrial and cosmetic applications. It is a disodium salt of tetrapropenyl succinic acid, characterized by its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective cleansing agent in cosmetic formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium (tetrapropenyl)succinate is synthesized through the reaction of tetrapropenyl succinic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetrapropenyl succinic acid is continuously fed and reacted with sodium hydroxide. The process is monitored to maintain optimal pH levels and temperature, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium (tetrapropenyl)succinate primarily undergoes substitution reactions due to the presence of reactive sites on the succinate moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylated derivatives, while substitution reactions can produce a variety of alkylated succinates .
Wissenschaftliche Forschungsanwendungen
Disodium (tetrapropenyl)succinate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of disodium (tetrapropenyl)succinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the emulsification of oils and the removal of dirt and impurities. At the molecular level, it interacts with lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic substances .
Vergleich Mit ähnlichen Verbindungen
Disodium laureth sulfosuccinate: Another surfactant with similar cleansing properties but different molecular structure.
Disodium cocoamphodiacetate: Known for its mildness and used in baby care products.
Disodium EDTA: Primarily used as a chelating agent but also exhibits some surfactant properties.
Uniqueness: Disodium (tetrapropenyl)succinate stands out due to its specific tetrapropenyl group, which imparts unique properties such as enhanced emulsification and stability in various formulations. Its ability to act as both a surfactant and an anticorrosive agent makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
94086-60-9 |
|---|---|
Molekularformel |
C16H20Na2O4 |
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
InChI-Schlüssel |
KOHOFWNHOIRZQM-WSDUHDJSSA-L |
Isomerische SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+] |
Kanonische SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


